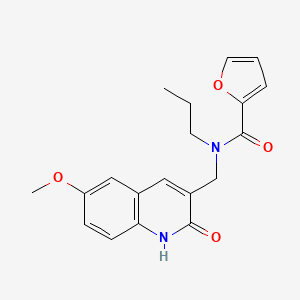
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylfuran-2-carboxamide
Vue d'ensemble
Description
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylfuran-2-carboxamide, also known as VU6005649, is a novel compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of neuroscience and drug discovery.
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit endothelial cell proliferation, migration, sprouting, and tube formation .
Mode of Action
It is suggested that similar compounds suppress endothelial cell migration induced by vegf and exert inhibitory effects on angiogenesis in vegf-secreting malignant tumors .
Biochemical Pathways
It is suggested that similar compounds affect the vegf pathway, which plays a crucial role in angiogenesis .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they may have good bioavailability and can effectively reach their target sites .
Result of Action
Similar compounds have been found to inhibit tumor growth in vivo, suggesting that this compound may have similar effects .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylfuran-2-carboxamide in lab experiments is that it is a selective PAM of the mGlu7 receptor, which means that it does not affect other receptors in the brain. This makes it a useful tool for studying the role of the mGlu7 receptor in various neurological disorders. One limitation of using this compound is that it has poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylfuran-2-carboxamide in scientific research. One direction is to further study the anxiolytic and antidepressant effects of this compound in animal models and to explore its potential as a treatment for anxiety and depression in humans. Another direction is to investigate the role of the mGlu7 receptor in other neurological disorders such as schizophrenia and to develop drugs that target this receptor for the treatment of these disorders. Finally, there is a need to develop more water-soluble analogs of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylfuran-2-carboxamide that can be used in a wider range of experiments.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylfuran-2-carboxamide is a multi-step process that involves the use of various reagents and solvents. The synthesis starts with the reaction of 2-hydroxy-6-methoxyquinoline with propargyl bromide to form 2-(prop-2-yn-1-yl)quinolin-6-ol. This intermediate is then reacted with 2,5-dimethoxytetrahydrofuran-3-carboxylic acid to form the final product, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylfuran-2-carboxamide.
Applications De Recherche Scientifique
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylfuran-2-carboxamide has been found to have potential applications in the field of neuroscience and drug discovery. This compound has been shown to act as a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 7 (mGlu7). This receptor is involved in the regulation of neurotransmitter release and synaptic plasticity, making it a promising target for the development of drugs for the treatment of various neurological disorders such as anxiety, depression, and schizophrenia.
Propriétés
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-3-8-21(19(23)17-5-4-9-25-17)12-14-10-13-11-15(24-2)6-7-16(13)20-18(14)22/h4-7,9-11H,3,8,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLGLUHLDJQBAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401329279 | |
| Record name | N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylfuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658542 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylfuran-2-carboxamide | |
CAS RN |
674364-03-5 | |
| Record name | N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylfuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



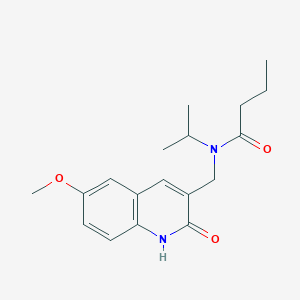
![3-nitro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719634.png)
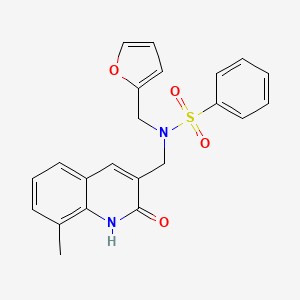


![2-bromo-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719665.png)


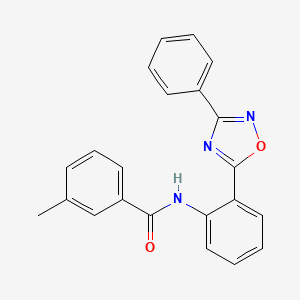

![ethyl 4-({N'-[(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7719692.png)
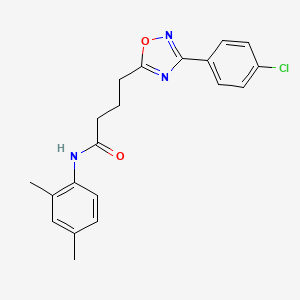
![N-(2-Fluorophenyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B7719695.png)
